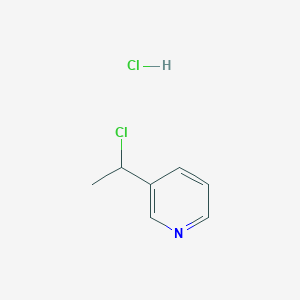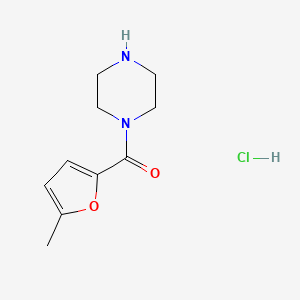
2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine
Vue d'ensemble
Description
“2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(3,5-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” consists of a pyridine ring attached to a benzoyl group, which in turn is attached to two methoxy groups . The InChI code for this compound is 1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” include a molecular weight of 277.71 .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the production of molecules with potential therapeutic effects. For instance, it can be used to create compounds that exhibit anti-inflammatory, analgesic, or antipyretic properties .
Agriculture: Development of Agrochemicals
In the agricultural sector, this compound finds application in the synthesis of agrochemicals. It can be incorporated into the molecular structure of pesticides and herbicides, contributing to the development of new products that help in protecting crops from pests and diseases .
Material Science: Advanced Functional Materials
The chemical properties of 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine make it suitable for research in material science, particularly in the creation of advanced functional materials. Researchers explore its use in the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs) .
Environmental Studies: Impact Assessment
Environmental studies utilize this compound to assess the environmental impact of new chemicals before they are commercialized. Its degradation products and their interaction with environmental factors are studied to ensure that they do not pose a significant risk to ecosystems .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine is used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and validation of analytical procedures, ensuring accurate measurement and detection of chemical substances .
Biochemistry Research: Enzyme Inhibition Studies
Biochemistry research leverages this compound in enzyme inhibition studies. It can act as an inhibitor for certain enzymes, allowing scientists to study the enzyme’s function and its role in various biological processes. This is crucial for understanding diseases at the molecular level and developing targeted treatments .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILABCMIOQJOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)


![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)





![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)

![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)